molecular formula C6H9NO B2855853 (5-Methylfuran-3-yl)methanamine CAS No. 549889-66-9

(5-Methylfuran-3-yl)methanamine

Cat. No.: B2855853
CAS No.: 549889-66-9
M. Wt: 111.144
InChI Key: JCEWFVSQKKVQDD-UHFFFAOYSA-N
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Description

(5-Methylfuran-3-yl)methanamine is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a methyl group at the 5-position and an aminomethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylfuran-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methylfuran.

    Formylation: The furan ring is formylated at the 3-position using a Vilsmeier-Haack reaction, resulting in 5-methyl-3-formylfuran.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Amination: Finally, the hydroxymethyl group is converted to an aminomethyl group through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: 5-Methyl-3-furancarboxaldehyde or 5-Methyl-3-furancarboxylic acid.

    Reduction: Various amine derivatives.

    Substitution: Substituted furan derivatives with different functional groups.

Scientific Research Applications

(5-Methylfuran-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylfuran-3-yl)methanamine involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    (5-Methylfuran-2-yl)methanamine: Similar structure but with the aminomethyl group at the 2-position.

    (5-Methylfuran-4-yl)methanamine: Similar structure but with the aminomethyl group at the 4-position.

Uniqueness: (5-Methylfuran-3-yl)methanamine is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Biological Activity

(5-Methylfuran-3-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C6H9N, with a molecular weight of 111.15 g/mol. The structure features a furan ring substituted with a methyl group and an amine functional group, which may contribute to its biological activity.

Research indicates that this compound may exhibit various biological activities, primarily through the inhibition of specific enzymes and interaction with cellular pathways. Notably, it has been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor, which is relevant in inflammatory processes and pain management .

2. Inhibition Studies

In vitro studies have shown that derivatives of furan-based compounds can inhibit human sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases. For example, related compounds demonstrated significant inhibition rates, suggesting that this compound could possess similar properties .

CompoundTarget EnzymeIC50 Value (μM)Reference
This compoundCOX-2N/A
Derivative ASIRT22.47
Derivative BSIRT217.75

3. Antioxidant Activity

Another area of interest is the antioxidant activity of furan derivatives. Studies have indicated that certain furan compounds can induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. This suggests a dual role where these compounds could be utilized for both their pro-apoptotic effects on tumor cells and their antioxidant properties in healthy tissues .

Case Study 1: Anti-Cancer Potential

A study explored the effects of various furan derivatives on human leukemia Jurkat cells, revealing that certain derivatives led to DNA breakage and increased apoptosis through caspase activation. This highlights the potential application of this compound in oncology .

Case Study 2: Neuroprotective Effects

Research into neuroprotective agents has identified compounds similar to this compound that show promise in protecting neuronal cells from oxidative stress and excitotoxicity. These findings suggest that this compound could be further investigated for its potential use in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the furan ring and the amine group can significantly affect the biological activity of related compounds. For instance, varying substituents on the furan ring can enhance binding affinity to target enzymes like SIRT2 or COX-2, leading to improved efficacy .

Properties

IUPAC Name

(5-methylfuran-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWFVSQKKVQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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